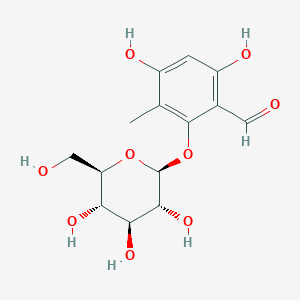

Eucalmainoside C

Description

Eucalmainoside C is a phloroglucinol glycoside first isolated from Eucalyptus maidenii and other Eucalyptus species . Structurally, it belongs to the acylphloroglucinol glycoside family, characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) substituted with an acyl group and a sugar moiety. The compound has a molecular weight of 329 g/mol and is identified in chromatographic analyses by its retention time (15.35 min) and characteristic mass spectrometry fragments (m/z 229, 183, 171, 169, 167) .

Properties

CAS No. |

1207732-16-8 |

|---|---|

Molecular Formula |

C14H18O9 |

Molecular Weight |

330.29 g/mol |

IUPAC Name |

4,6-dihydroxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |

InChI |

InChI=1S/C14H18O9/c1-5-7(17)2-8(18)6(3-15)13(5)23-14-12(21)11(20)10(19)9(4-16)22-14/h2-3,9-12,14,16-21H,4H2,1H3/t9-,10-,11+,12-,14+/m1/s1 |

InChI Key |

YXQZWNSZGSMOKY-DIACKHNESA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1O)O)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC1=C(C(=C(C=C1O)O)C=O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Eucalmainoside C can be synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with primary aliphatic amines. This catalyst-free synthesis exhibits high atom economy and can be conducted under eco-friendly conditions . The molecular ion of eucalmainoside C was detected at m/z 329, corresponding to its specific structure .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of eucalmainoside C. Most studies focus on its isolation from natural sources, particularly from Eucalyptus species .

Chemical Reactions Analysis

Types of Reactions

Eucalmainoside C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of eucalmainoside C, which can exhibit different biological activities .

Scientific Research Applications

Eucalmainoside C has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Medicine: Its antitumor properties are being explored for cancer treatment.

Industry: It is used in the production of natural dyes and pigments.

Mechanism of Action

The mechanism of action of eucalmainoside C involves its interaction with microbial cell membranes, leading to disruption and inhibition of biofilm formation. It targets specific enzymes and pathways involved in microbial growth and survival . The compound’s antimicrobial activity is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

Comparison with Similar Compounds

Structural and Chromatographic Comparison

Eucalmainoside C is closely related to other acylphloroglucinol glycosides and meroterpenoids in Eucalyptus species. Key analogs include Eucalmainoside A, Eucalmainoside B, Myrciaphenone B, and phloroglucinol-terpene adducts (e.g., macrocarpals). The table below summarizes their physicochemical and analytical properties:

Key Observations :

- Glycosylation Type: Eucalmainoside C is an O-glycoside, whereas Myrciaphenone B is a C-glycoside, leading to differences in stability and bioavailability .

- Molecular Weight: Eucalmainoside C (329 g/mol) is intermediate in size compared to Eucalmainoside A (301 g/mol) and Myrciaphenone B (481 g/mol), reflecting variations in acyl and sugar substituents .

- Chromatographic Behavior: Retention times correlate with polarity; Eucalmainoside C’s moderate polarity (15.35 min) contrasts with the highly polar Eucalmainoside A (6.30 min) and the non-polar macrocarpals (>35 min) .

Q & A

Q. What methodologies are recommended for the isolation and structural characterization of Eucalmainoside C?

To isolate Eucalmainoside C, researchers should employ chromatographic techniques (e.g., HPLC, column chromatography) combined with solvent partitioning for purity. Structural characterization requires spectroscopic methods such as NMR (1H, 13C, 2D-COSY), mass spectrometry (HRMS), and X-ray crystallography. Detailed protocols should follow guidelines for experimental reproducibility, including full disclosure of solvent systems, instrumentation parameters, and purity validation steps . For novel compounds, ensure spectral data are cross-referenced with existing databases to avoid misidentification .

Q. How can researchers design preliminary bioactivity assays for Eucalmainoside C?

Initial bioactivity screening should focus on target-specific assays (e.g., enzyme inhibition, cytotoxicity) using in vitro models. Dose-response curves and positive/negative controls are critical. Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align assays with research goals. For example, use cell lines relevant to the hypothesized mechanism (e.g., cancer cells for antitumor activity) and validate results with triplicate experiments .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across studies on Eucalmainoside C?

Contradictions may arise from variations in compound purity, assay conditions, or model systems. Conduct a meta-analysis to identify confounding variables (e.g., solvent effects, cell passage number). Apply the PICO framework (Population, Intervention, Comparison, Outcome) to standardize data comparison. Replicate conflicting experiments under controlled conditions, and use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Document methodological deviations transparently .

Q. How can researchers optimize the synthetic pathway of Eucalmainoside C to improve yield and scalability?

Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to model interactions between variables. Characterize intermediates via LC-MS to identify bottlenecks. For glycosylation steps, compare enzymatic vs. chemical methods for stereochemical control. Publish full synthetic protocols, including failed attempts, to aid reproducibility .

Q. What approaches are recommended for elucidating the molecular targets of Eucalmainoside C in complex biological systems?

Use affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) or computational docking studies to predict target interactions. Validate findings with CRISPR/Cas9 knockout models or siRNA silencing. Integrate transcriptomic and metabolomic data to map downstream pathways. Ensure data robustness by adhering to COSMOS-E guidelines for systematic reviews, including bias assessment and heterogeneity testing .

Methodological and Data Integrity Questions

Q. How should researchers address limitations in in vivo pharmacokinetic studies of Eucalmainoside C?

Acknowledge species-specific metabolic differences and bioavailability constraints. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data. Supplement in vivo studies with in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability). For ethical compliance, justify sample sizes and adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies .

Q. What criteria should guide the selection of literature sources for a review on Eucalmainoside C’s pharmacological potential?

Prioritize peer-reviewed studies with full methodological transparency. Exclude preprints or non-validated datasets. Use tools like PRISMA flow diagrams to document search strategies and inclusion/exclusion criteria. Critically appraise sources using the SIGN checklist for bias risk assessment. Cross-validate findings with primary data from patents or regulatory filings .

Q. How can researchers ensure data provenance and interoperability in collaborative studies on Eucalmainoside C?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Assign unique identifiers (e.g., DOI) to datasets and metadata. Use standardized formats (e.g., SDF for chemical structures, mzML for mass spectra) and platforms like ChEMBL or PubChem for deposition. Document experimental conditions using controlled vocabularies (e.g., OBI ontology) .

Ethical and Reporting Standards

Q. What are the best practices for disclosing negative or inconclusive results in Eucalmainoside C research?

Negative results are critical for avoiding publication bias. Report them in dedicated repositories (e.g., Zenodo, Figshare) or supplementary materials. Use the ARRIVE guidelines for animal studies or CONSORT for clinical trials. Clearly distinguish between technical failures (e.g., instrument error) and biologically null outcomes .

Q. How should researchers navigate intellectual property constraints when publishing Eucalmainoside C data?

Conduct a freedom-to-operate (FTO) analysis to identify patent conflicts. For collaborative projects, draft data-sharing agreements specifying ownership and licensing terms. Cite prior art comprehensively and avoid disclosing proprietary synthesis steps in public repositories. Consult institutional technology transfer offices for compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.